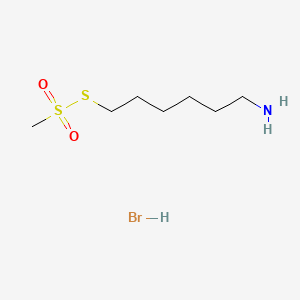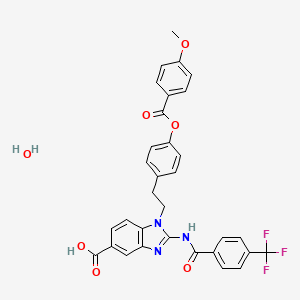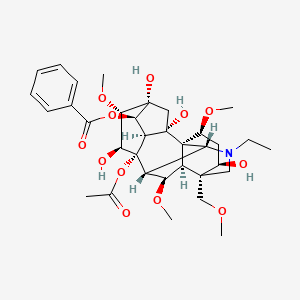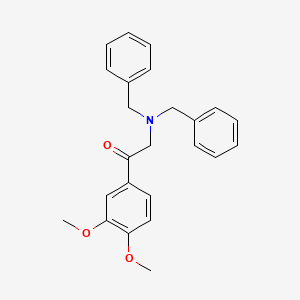
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfate compounds often involves complex chemical reactions. For instance, an asymmetric synthesis of clopidogrel hydrogen sulfate demonstrates the intricacy of producing sulfate-containing molecules, highlighting the challenges and innovations in synthesizing such compounds (Sashikanth et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfate compounds, including those related to Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt, is crucial for understanding their chemical behavior. For example, the structure of methyl α-D-galactopyranoside 2,6-bis(sodium sulfate)·2H2O has been elucidated using X-ray crystallography, revealing how sulfate groups influence the overall molecule configuration (Lamba et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of sulfate compounds are diverse. A study on neurosteroids, including allopregnanolone sulfate, has shown varied effects on neuronal voltage-gated sodium channels, indicating the complex interaction between chemical structure and biological activity (Horishita et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, phase behavior, and thermal stability are essential for understanding the behavior of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt and similar compounds. For example, the solubility of hydrogen sulfide in aqueous solutions of single salts like sodium sulfate at various temperatures and pressures has been studied, providing insights into the solubility behavior of related sulfate salts (Xia et al., 2000).
Chemical Properties Analysis
The chemical properties of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt, including reactivity, stability, and interaction with other molecules, are influenced by its molecular structure and environmental conditions. Research on the formation of sodium sulfate from sulfur trioxide, water, and sodium chloride provides a basis for understanding the chemical processes that could be relevant to the behavior of sulfate compounds in various conditions (Anderson, 1984).
Applications De Recherche Scientifique
Understanding Allopregnandiol and Related Compounds
Allopregnandiol, specifically (3α,5α)-3-hydroxypregnan-20-one, also known as allopregnanolone, has garnered significant interest in scientific research due to its diverse therapeutic potential across various stress-related diseases. While the specific chemical compound “Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt” does not directly appear in the literature reviewed, research on allopregnanolone and its analogs provides insight into the potential applications and biological significance of related compounds.
Allopregnanolone is a neuroactive steroid with pleiotropic actions, suggesting its therapeutic benefits in treating conditions such as post-traumatic stress disorder (PTSD), depression, alcohol use disorders (AUDs), and other neurological and psychiatric conditions exacerbated by stress. The neurosteroid's ability to promote recovery in a wide variety of illnesses is attributed to its actions on γ-aminobutyric acid (GABA)A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain. This positions allopregnanolone and its precursors, pregnenolone and progesterone, as significant contributors to stress-related disease prevention and treatment strategies (Boero, Porcu, & Morrow, 2019).
Antidepressant and Neuroprotective Effects
The neurosteroid's antidepressant-like effects, especially in relation to neurotrophic adaptations in preclinical studies, have been extensively reviewed. Allopregnanolone levels decrease in limbic brain areas in rodents subjected to stress-induced models of depression, such as social isolation and chronic unpredictable stress. The normalization of allopregnanolone levels through drug-induced upregulation or direct administration has been shown to reduce depressive-like behaviors. This relationship emphasizes the neurosteroid's potential in addressing depressive disorders through neurogenesis, particularly in the hippocampus, and highlights the critical role of brain-derived neurotrophic factor (BDNF) in these processes. The exploration of GABA and neurotrophic mechanisms in conjunction with allopregnanolone suggests a promising avenue for psychiatric disorder treatments (Almeida, Nin, & Barros, 2020).
Role in Stress Response and Aging
Allopregnanolone plays a key role in the response to stress by normalizing hypothalamic-pituitary-adrenal (HPA) axis function to restore homeostasis. Research focusing on the allopregnanolone response to acute stress in females, in the context of stress-related neuropsychiatric diseases, demonstrates a blunted allopregnanolone response to acute stress in female rats and women. This phenomenon may contribute to the increased vulnerability to stress and affective disorders in women, underpinning the importance of neuroactive steroids in therapeutic approaches for stress-related disorders in females (Pisu, Concas, Siddi, Serra, & Porcu, 2022).
Propriétés
Numéro CAS |
215855-82-6 |
|---|---|
Nom du produit |
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt |
Formule moléculaire |
C₂₁H₃₅NaO₅S |
Poids moléculaire |
422.55 |
Synonymes |
(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



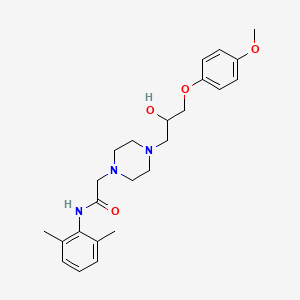
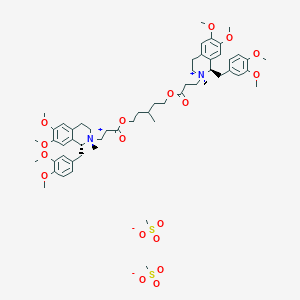
![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)
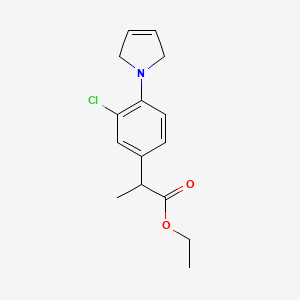
![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)
